
Boc-L-Phe(4-NH-Poc)-OH
Overview
Description
Boc-L-Phe(4-NH-Poc)-OH is a protected phenylalanine derivative widely used in peptide synthesis and chemical biology. Its structure features a tert-butoxycarbonyl (Boc) group at the N-terminus and a propargyloxycarbonyl (Poc) group at the para position of the phenylalanine side chain . This compound is particularly valuable in click chemistry applications due to the alkyne functionality introduced by the Poc group, enabling bioorthogonal reactions such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Additionally, its role in PROTAC (Proteolysis Targeting Chimera) development highlights its utility in drug discovery, where precise linker-ligand conjugation is critical .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-L-Phe(4-NH-Poc)-OH typically involves the protection of the amino group of phenylalanine with a Boc group. This is followed by the introduction of the 4-NH-Poc group at the para position of the phenyl ring. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the protection and substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle multiple steps of the synthesis process, including the addition of protecting groups and the purification of the final product.
Chemical Reactions Analysis
Deprotection Reactions
The Boc group is selectively removed under acidic conditions to expose the free amino group for subsequent peptide elongation.
-
Reagent : Trifluoroacetic acid (TFA)
-
Solvent : Dry dichloromethane (DCM)
-
Conditions : Room temperature, 1–2 hours
-
Outcome : Quantitative removal of Boc without affecting the 4-NH-Poc group .
Example :
-
Deprotection of Boc-protected β-proline methyl ester (8 ) yielded a free amine for coupling in peptide synthesis .
Peptide Coupling Reactions
The compound participates in carbodiimide-mediated couplings to form peptide bonds.
-
Reagents : EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole)
-
Solvent : Dry chloroform
-
Conditions : Stirring at 0°C to room temperature for 12–24 hours
-
Outcome : High-yield formation of dipeptides (e.g., 12 , 13 ) with retained stereochemistry .
Mechanism :
-
EDC activates the carboxyl group of Boc-L-Phe(4-NH-Poc)-OH.
-
HOBt prevents racemization during nucleophilic attack by the amine of the incoming amino acid.
Alkylation Reactions
The 4-NH-Poc group enables site-specific alkylation for functionalization.
-
Reagent : Dimethyl methylphosphonate (DMMP)
-
Base : Sodium hydride (NaH)
-
Solvent : Tetrahydrofuran (THF)
-
Conditions : −20°C to 0°C, 1–3 hours
-
Outcome : Introduction of phosphonate groups for further reactivity .
Application :
-
Alkylation of Boc-protected intermediates (e.g., 70 ) facilitated the synthesis of β-lactam inhibitors (72 ) and nitrile derivatives (74 ) .
Horner-Wadsworth-Emmons (HWE) Reactions
The compound’s ester derivatives are used in HWE reactions to form α,β-unsaturated systems.
-
Reagents : Phosphonate esters (e.g., 67 ) and aldehydes
-
Conditions : Anhydrous THF, −78°C to room temperature
-
Outcome : Synthesis of 4-oxoenoates (40 , 68 ) for enzyme inhibition studies .
Key Finding :
-
HWE reactions with this compound derivatives produced inhibitors with enhanced binding affinity for proteolytic enzymes .
Hydrolysis Reactions
Methyl or benzyl esters are hydrolyzed to carboxylic acids under basic conditions.
-
Reagent : Aqueous sodium hydroxide (NaOH)
-
Solvent : Methanol/water mixture
-
Conditions : Reflux for 4–6 hours
-
Outcome : Conversion of esters (e.g., 8 ) to acids (11 ) with >90% yield .
Spectroscopic Evidence :
-
IR spectroscopy confirmed ester hydrolysis via carbonyl peak shifts from 1736 cm⁻¹ (ester) to 1727 cm⁻¹ (acid) .
Case Study 2: Development of Protease-Resistant Peptides
-
Alkylation and HWE reactions produced vinyl sulfone inhibitors (35 , 36 ) with enhanced stability against proteolytic degradation.
Scientific Research Applications
Chemistry: Boc-L-Phe(4-NH-Poc)-OH is used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the creation of complex peptide chains.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate relationships. It can be incorporated into peptides that mimic natural proteins, aiding in the study of their functions.
Medicine: In medicinal chemistry, this compound is used to develop peptide-based drugs. These drugs can target specific proteins or enzymes, offering potential treatments for various diseases.
Industry: In the pharmaceutical industry, this compound is used in the production of peptide-based therapeutics. It is also used in the development of diagnostic tools and assays.
Mechanism of Action
The mechanism of action of Boc-L-Phe(4-NH-Poc)-OH involves its incorporation into peptides and proteins. The Boc group protects the amino group during synthesis, preventing unwanted reactions. Once the peptide synthesis is complete, the Boc group can be removed under acidic conditions, revealing the free amino group.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₂₈H₂₄N₂O₆
- Molecular Weight : 484.51 g/mol
- CAS Number : 2576508-07-9
- Purity : >96% (HPLC)
Boc-Phe(4-NH₂)-OH
Molecular Formula : C₁₄H₂₀N₂O₄
Molecular Weight : 280.3 g/mol
CAS Number : 55533-24-9
- Structural Differences: The para position of the phenylalanine side chain is substituted with an unprotected amino (-NH₂) group instead of the Poc group.
- Applications: Primarily used as an intermediate in peptide synthesis where further functionalization of the amino group is required.
- Key Distinction : Lacks the alkyne functionality of Boc-L-Phe(4-NH-Poc)-OH, making it unsuitable for click chemistry.
Fmoc-L-Phe(4-NHBoc)-OH
Molecular Formula : C₂₉H₃₀N₂O₆
Molecular Weight : 502.6 g/mol
CAS Number : 174132-31-1
- Structural Differences: Features an Fmoc (9-fluorenylmethyloxycarbonyl) group at the N-terminus and a Boc-protected amino group at the para position.
- Applications : A staple in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s labile nature under basic conditions.
- Safety Profile : Classified as highly hazardous to water (Water Hazard Class 3) .
- Key Distinction : The Fmoc/Boc combination is ideal for stepwise SPPS but lacks the alkyne reactivity of this compound.
Fmoc-L-Phe(4-NHAlloc)-OH
Molecular Formula : C₂₆H₂₈N₂O₆
Molecular Weight : 486.52 g/mol
CAS Number : 220848-55-5
- Structural Differences : Contains an Alloc (allyloxycarbonyl) group at the para position.
- Applications : The Alloc group is selectively removable under mild conditions (e.g., palladium catalysis), enabling orthogonal deprotection strategies in peptide synthesis.
Boc-Phe(4-CN)-OH
Molecular Formula : C₁₅H₁₈N₂O₄
Molecular Weight : 290.32 g/mol
CAS Number : 131724-45-3
- Structural Differences: Substituted with a cyano (-CN) group at the para position.
- Applications: The electron-withdrawing cyano group facilitates further modifications, such as reduction to amines or conversion to tetrazoles.
- Key Distinction : Focuses on electronic modulation rather than conjugation chemistry.
Comparative Data Table
Compound | Molecular Weight (g/mol) | Protecting Groups | Key Functional Group | Primary Applications |
---|---|---|---|---|
This compound | 484.51 | Boc, Poc | Alkyne (Poc) | Click chemistry, PROTACs |
Boc-Phe(4-NH₂)-OH | 280.30 | Boc | -NH₂ | Peptide intermediates |
Fmoc-L-Phe(4-NHBoc)-OH | 502.60 | Fmoc, Boc | -NHBoc | SPPS |
Fmoc-L-Phe(4-NHAlloc)-OH | 486.52 | Fmoc, Alloc | -NHAlloc | Orthogonal deprotection |
Boc-Phe(4-CN)-OH | 290.32 | Boc | -CN | Electronic modulation |
Click Chemistry
This compound’s alkyne group enables efficient bioconjugation with azide-containing molecules, a cornerstone of drug discovery and biomaterial engineering . In contrast, Fmoc-L-Phe(4-NHBoc)-OH and Boc-Phe(4-NH₂)-OH lack this functionality, limiting their utility in such reactions.
PROTAC Development
The Poc group’s stability and reactivity make this compound ideal for constructing PROTACs, where linker length and attachment points significantly impact target protein degradation efficiency . Other derivatives, like Boc-Phe(4-CN)-OH, are less suited due to the absence of conjugation-ready groups.
Orthogonal Deprotection
Fmoc-L-Phe(4-NHAlloc)-OH allows selective removal of the Alloc group under mild conditions, facilitating complex peptide syntheses .
Biological Activity
Boc-L-Phe(4-NH-Poc)-OH is a synthetic compound primarily utilized in peptide synthesis, notable for its role as a building block in the creation of complex peptides and proteins. This article explores its biological activity, synthesis methods, and applications in various fields, including medicinal chemistry and biological research.
Overview of this compound
Chemical Structure and Properties:
- Molecular Formula: C₁₈H₁₈N₂O₄
- CAS Number: 2576508-03-5
- Molecular Weight: 342.35 g/mol
The compound features a tert-butyloxycarbonyl (Boc) protecting group, which is essential for protecting the amino group during peptide synthesis. The 4-NH-Poc group enhances its reactivity and specificity in various chemical reactions.
Synthesis Methods
The synthesis of this compound typically involves:
- Protection of the amino group of phenylalanine using a Boc group.
- Introduction of the 4-NH-Poc group at the para position of the phenyl ring.
- Reaction Conditions: Commonly involves organic solvents and catalysts to facilitate the protection and substitution reactions.
Biological Activity
This compound exhibits several biological activities, primarily through its incorporation into peptides. Key areas of biological activity include:
- Protein Synthesis: It serves as a crucial building block in solid-phase peptide synthesis, allowing for the creation of peptides that can mimic natural proteins.
- Enzyme-Substrate Studies: The compound is used to explore enzyme-substrate interactions, providing insights into protein functions and mechanisms.
- Therapeutic Development: It plays a role in developing peptide-based drugs targeting specific proteins or enzymes, which may lead to treatments for various diseases.
The mechanism of action involves:
- Incorporation into Peptides: The Boc group protects the amino group during synthesis, preventing unwanted reactions.
- Deprotection Under Acidic Conditions: Once peptide synthesis is complete, the Boc group can be removed to reveal the free amino group, allowing for further functionalization or interaction with biological targets.
Comparative Analysis
Compound Name | Structure Features | Applications |
---|---|---|
This compound | Contains both Boc and 4-NH-Poc groups | Peptide synthesis, drug development |
Boc-L-Phe-OH | Lacks 4-NH-Poc group | Basic peptide synthesis |
Fmoc-L-Phe-OH | Uses Fmoc protecting group | Alternative peptide synthesis method |
Cbz-L-Phe-OH | Features Cbz protecting group | Peptide synthesis |
Case Studies and Research Findings
-
Peptide Therapeutics Development:
Research has shown that peptides synthesized using this compound demonstrate enhanced binding affinity to target proteins compared to those synthesized with simpler amino acid derivatives. This has implications for developing more effective therapeutic agents. -
Protein Interaction Studies:
A study highlighted how peptides incorporating this compound were used to investigate protein-protein interactions, revealing critical insights into cellular signaling pathways and potential therapeutic targets. -
Tissue Engineering Applications:
The versatility of this compound extends to tissue engineering, where it has been incorporated into hydrogels that support cell viability and migration, demonstrating its utility in regenerative medicine applications.
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing Boc-L-Phe(4-NH-Poc)-OH to ensure high purity and yield?
- Methodological Answer : Synthesis requires precise control of pH and reaction conditions. For example, FeCl₃·6H₂O and NaOH can stabilize intermediates at pH 4–6, as demonstrated in analogous Ca(OH)₂ preparation workflows . For this compound, ensure orthogonal protection of the alkyne group (Poc) during peptide coupling. Use TFA:DCM in the presence of Co₂(CO)₈ for mild deprotection, preserving acid-sensitive functional groups . Monitor reaction progress via LC-MS to confirm intermediate integrity.
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer : Stability is highly solvent- and temperature-dependent. For powdered forms, store at -20°C in moisture-free environments to prevent hydrolysis of the Poc group. In DMSO stock solutions, aliquot and store at -80°C for ≤1 year, avoiding freeze-thaw cycles. Validate stability via periodic HPLC analysis to detect degradation products (e.g., free alkyne or Boc-deprotected forms) .
Q. What analytical techniques are recommended for characterizing this compound in peptide conjugates?
- Methodological Answer : Use a combination of:
- LC-MS/MS : To confirm molecular weight and detect side products (e.g., incomplete coupling).
- ¹H/¹³C NMR : To verify regioselective protection of the 4-amino group and alkyne functionality.
- FT-IR : To identify characteristic peaks for Boc (~1660 cm⁻¹, C=O stretch) and alkyne (~2100 cm⁻¹) groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvent systems?
- Methodological Answer : Discrepancies often arise from variations in solvent purity, temperature, and sonication protocols. Systematically test solubility by:
Pre-warming solvents (e.g., DMSO, DMF) to 37°C.
Applying controlled sonication (e.g., 30 min at 45 kHz).
Quantifying solubility via gravimetric analysis after filtration.
Document solvent batch numbers and environmental conditions to identify confounding variables .
Q. What strategies enable orthogonal deprotection of Boc and Poc groups in complex peptide architectures?
- Methodological Answer : The Boc group is cleaved with TFA, while the Poc group requires transition-metal-assisted conditions (e.g., Co₂(CO)₈ in TFA:DCM). For sequential deprotection:
Remove Boc with 20% TFA in DCM (2 × 30 min).
Cleave Poc via Co₂(CO)₈ (5 mol%) in TFA:DCM (1:1, 2 hr).
Validate selectivity using MALDI-TOF to ensure no cross-deprotection occurs .
Q. How should researchers design experiments to assess the impact of this compound on CuAAC reaction kinetics?
- Methodological Answer : Conduct kinetic studies by:
Varying catalyst concentrations (CuSO₄/sodium ascorbate).
Monitoring reaction progress via in situ Raman spectroscopy (tracking alkyne peak at 2100 cm⁻¹).
Comparing rate constants (k) with control substrates lacking the Poc group.
Use Arrhenius plots to evaluate temperature dependence and activation energy barriers .
Q. What methodologies address batch-to-batch variability in this compound synthesis?
- Methodological Answer : Implement Quality-by-Design (QbD) principles:
- Define Critical Quality Attributes (CQAs): Purity (>98%), residual solvent levels.
- Optimize Critical Process Parameters (CPPs): Reaction time, pH, temperature.
- Use Design of Experiments (DoE) to model interactions between CPPs and CQAs.
Validate consistency via orthogonal analytics (HPLC, NMR, elemental analysis) .
Q. Data Analysis and Contradiction Resolution
Q. How to investigate out-of-specification (OOS) results in this compound stability assays?
- Methodological Answer : Follow WHO-recommended OOS investigation protocols:
Retest samples using the original method (N=6) to rule out instrument error.
Perform root-cause analysis (e.g., hydrolysis due to moisture ingress).
Apply statistical tools (e.g., Grubbs’ test) to identify outliers.
Document all steps and corrective actions (e.g., improved desiccation during storage) .
Q. What statistical approaches reconcile conflicting data on this compound’s stability in aqueous buffers?
- Methodological Answer : Use multivariate regression to model degradation rates as a function of:
- pH (4–7.4).
- Temperature (4–37°C).
- Ionic strength.
Validate models via accelerated stability testing (40°C/75% RH for 6 weeks). Compare experimental vs. predicted degradation using ANOVA .
Q. Application-Specific Methodologies
Q. How to integrate this compound into in vivo studies requiring biocompatible formulations?
- Methodological Answer :
For animal studies:
Prepare a DMSO-based stock (100 mg/mL) and dilute with saline containing 10% Tween-80.
Ensure final DMSO concentration ≤5% to minimize toxicity.
Validate bioavailability via LC-MS/MS of plasma samples collected at T₀, T₃₀, T₆₀ min post-administration .
Q. What mechanistic studies elucidate the role of this compound in copper-free click chemistry?
- Methodological Answer :
Employ density functional theory (DFT) to model transition states in strain-promoted alkyne-azide cycloadditions. Complement with experimental kinetics (stopped-flow UV-Vis) to measure rate enhancements. Compare activation energies with/without the Poc group to quantify steric/electronic effects .
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(prop-2-ynoxycarbonylamino)phenyl]propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6/c1-5-10-25-16(23)19-13-8-6-12(7-9-13)11-14(15(21)22)20-17(24)26-18(2,3)4/h1,6-9,14H,10-11H2,2-4H3,(H,19,23)(H,20,24)(H,21,22)/t14-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKXVKVSLASFST-AWEZNQCLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)NC(=O)OCC#C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)NC(=O)OCC#C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.